molecular formula C22H36N2O2 B4326129 1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol)

1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol)

Cat. No. B4326129
M. Wt: 360.5 g/mol
InChI Key: CWZZDRLMJRGFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol), commonly known as DIBAL-H, is a reducing agent used in organic synthesis. It is a versatile and powerful reducing agent that is widely used in the pharmaceutical industry to synthesize various compounds. DIBAL-H is a colorless liquid that is highly reactive and must be handled with care.

Scientific Research Applications

DIBAL-H has a wide range of applications in organic synthesis. It is commonly used as a reducing agent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. DIBAL-H is particularly useful in the reduction of esters, ketones, and nitriles to alcohols. It is also used in the reduction of carboxylic acids to aldehydes and alcohols.

Mechanism of Action

DIBAL-H is a powerful reducing agent that works by donating a hydride ion (H-) to the substrate. The hydride ion attacks the carbonyl carbon of the substrate, resulting in the formation of an alkoxide intermediate. The intermediate is then protonated by DIBAL-H to form the alcohol product. DIBAL-H is a selective reducing agent that only reduces carbonyl compounds and does not react with other functional groups.
Biochemical and Physiological Effects
DIBAL-H is not used in biochemical or physiological research, and there are no known biochemical or physiological effects of DIBAL-H.

Advantages and Limitations for Lab Experiments

DIBAL-H has several advantages that make it a useful reducing agent in organic synthesis. It is a powerful and selective reducing agent that can reduce a wide range of carbonyl compounds. DIBAL-H is also easy to handle and store, and it is relatively inexpensive compared to other reducing agents.
One limitation of DIBAL-H is that it is highly reactive and must be handled with care. It is also a flammable liquid and must be stored in a cool, dry place away from sources of ignition. DIBAL-H is also highly toxic and can cause severe burns if it comes into contact with the skin or eyes.

Future Directions

There are several future directions for the use of DIBAL-H in organic synthesis. One area of research is the development of new methods for the selective reduction of specific functional groups. Another area of research is the development of new catalysts for the reduction of carbonyl compounds. DIBAL-H is a versatile reducing agent that has many potential applications in organic synthesis, and future research will likely uncover new uses for this powerful reducing agent.
Conclusion
In conclusion, 1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol), commonly known as DIBAL-H, is a powerful reducing agent that is widely used in organic synthesis. It is a versatile reducing agent that can reduce a wide range of carbonyl compounds and has many potential applications in the pharmaceutical industry. DIBAL-H is a highly reactive and toxic chemical that must be handled with care, but its many advantages make it a valuable tool in organic synthesis. Future research will likely uncover new uses for this powerful reducing agent.

properties

IUPAC Name

1-[7-(4-hydroxy-3-methylpiperidin-1-yl)-2,7-dimethylocta-3,5-diyn-2-yl]-3-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-17-15-23(13-9-19(17)25)21(3,4)11-7-8-12-22(5,6)24-14-10-20(26)18(2)16-24/h17-20,25-26H,9-10,13-16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZZDRLMJRGFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(C)(C)C#CC#CC(C)(C)N2CCC(C(C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol)
Reactant of Route 3
Reactant of Route 3
1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol)
Reactant of Route 4
1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol)
Reactant of Route 5
Reactant of Route 5
1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,1'-(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(3-methylpiperidin-4-ol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.